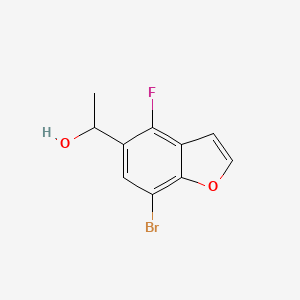![molecular formula C9H14O B13927921 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one CAS No. 53966-40-8](/img/structure/B13927921.png)
3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6-Trimethylbicyclo[310]hexan-2-one is a chemical compound with the molecular formula C9H14O It is a bicyclic ketone characterized by its unique structure, which includes a bicyclo[310]hexane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable organocatalyzed desymmetrization processes. These methods are designed to be compatible with standard dilution and can produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one: This compound shares a similar bicyclic structure but includes an oxygen atom in the ring system.
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: Another related compound with a phenyl group attached to the bicyclic ring.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in antiviral medications and has a nitrogen atom in the ring system.
Uniqueness
3,3,6-Trimethylbicyclo[310]hexan-2-one is unique due to its specific arrangement of methyl groups and the absence of heteroatoms in the bicyclic ring
Propiedades
Número CAS |
53966-40-8 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
3,3,6-trimethylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C9H14O/c1-5-6-4-9(2,3)8(10)7(5)6/h5-7H,4H2,1-3H3 |
Clave InChI |
HANQTSNTSAMPQO-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C1C(=O)C(C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
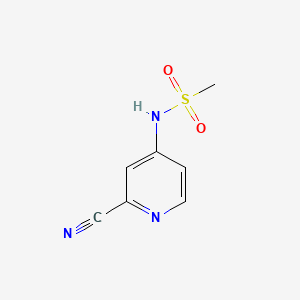
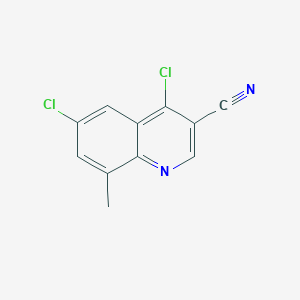
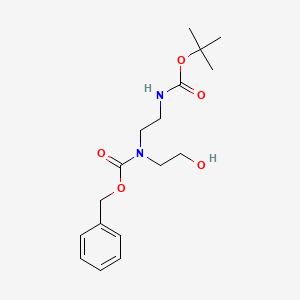
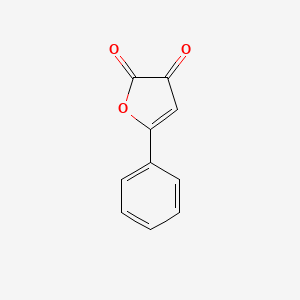
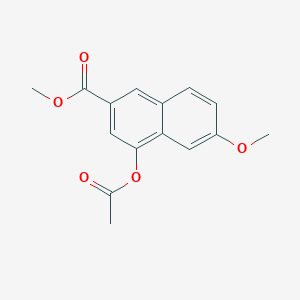

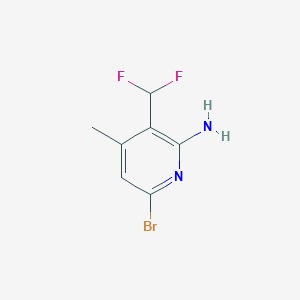
![2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B13927875.png)
![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)

